![molecular formula C19H19F2N5O3S B2620736 N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852171-14-3](/img/structure/B2620736.png)
N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Description
N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19F2N5O3S and its molecular weight is 435.45. The purity is usually 95%.
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Scientific Research Applications
Radioligand Imaging Applications
- Radiosynthesis for PET Imaging : A study by Dollé et al. (2008) detailed the radiosynthesis of [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) using PET. This process involves compounds with fluorine atoms allowing labeling with fluorine-18, indicating potential applications of similar fluorinated compounds in neuroimaging and diagnostic research (Dollé et al., 2008).
Pharmaceutical Research Applications
Synthesis of Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel compounds with potential anti-inflammatory and analgesic activities. The study underscores the versatility of pyrimidine derivatives in developing new therapeutic agents with significant biological activities (Abu‐Hashem et al., 2020).
Development of A3 Adenosine Receptor Antagonists : Rossi et al. (2016) investigated enantiomeric pairs of compounds for their potential as A3 adenosine receptor antagonists, highlighting the role of chiral resolution in enhancing pharmacological profiles. Such studies illustrate the application of pyrimidine derivatives in targeting specific receptors to modulate biological responses (Rossi et al., 2016).
Antimicrobial Research Applications
- Antimicrobial Activity Studies : Hossan et al. (2012) synthesized pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrating antimicrobial activity. This underscores the potential of structurally similar compounds in antimicrobial research, addressing the need for new agents to combat resistant microbial strains (Hossan et al., 2012).
Chemical Synthesis and Characterization
- Novel Synthetic Routes : The exploration of novel synthetic routes for creating heterocyclic compounds, as seen in the work by Abbas et al. (2006), indicates the ongoing interest in expanding the toolkit for synthesizing complex molecules with potential biological applications (Abbas et al., 2006).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N5O3S/c1-4-5-13-23-16-15(18(28)26(3)19(29)25(16)2)17(24-13)30-9-14(27)22-12-7-6-10(20)8-11(12)21/h6-8H,4-5,9H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMSTBIVXDIKNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=N1)SCC(=O)NC3=C(C=C(C=C3)F)F)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide |
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